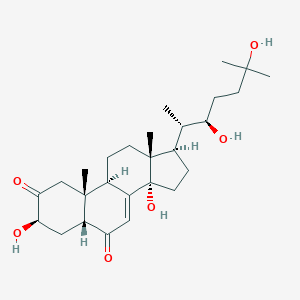
2-Dehydroecdysone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dehydroecdysone (2-DE) is a naturally occurring ecdysteroid hormone found in plants, insects, and some marine animals. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of agriculture, biotechnology, and medicine.
Wissenschaftliche Forschungsanwendungen
Reaction with N.M.R. Solvents
2-Dehydroecdysone exhibits unique interactions when combined with certain Nuclear Magnetic Resonance (N.M.R.) solvents. In particular, 3-dehydroecdysone, a closely related compound, has been shown to display different component mixtures when combined with various N.M.R. solvents such as 2H2O and [2H4]methanol, indicating the potential for detailed spectroscopic analysis in chemical research (Howarth, Thompson, & Rees, 1989).
Ecdysone Synthesis Mediation
Research has found that in the prothoracic glands of Manduca sexta, a species of moth, 2-Dehydroecdysone plays a crucial role. The glands synthesize dehydroecdysone, which is rapidly converted to ecdysone through a hemolymph enzyme, highlighting its importance in the biological processes of insects (Sakurai, Warren, & Gilbert, 1989).
Metabolism in Crayfish
In the crayfish Orconectes limosus, 2-Dehydroecdysone (referred to as 3-Dehydroecdysone) is a major secretory product of moulting glands. This compound is metabolized efficiently in crayfish, demonstrating its role in crustacean physiology and potential for further study in the field of aquatic biology (Bocking, Dauphin-Villemant, & Lafont, 2013).
Oxidation Studies
2-Dehydroecdysone has been studied for its catalytical oxidation properties. Such studies provide insights into the molecular structure and potential biological activities of this compound, contributing to a better understanding of its role in biological systems (Spindler, Koolman, Mosora, & Emmerich, 1977).
Epimerization Processes
Research indicates that 2-Dehydroecdysone is involved in the epimerization of ecdysone. Such findings are significant in the context of biochemistry, particularly in understanding the metabolic pathways of ecdysteroids in insects (Milner & Rees, 1985).
Biochemical Characterization
Studies have focused on the purification and characterization of 2-Dehydroecdysone-related enzymes, contributing to our understanding of its biochemical properties and potential applications in molecular biology (Chen, Webb, Powls, & Rees, 1996).
Eigenschaften
CAS-Nummer |
113846-79-0 |
|---|---|
Produktname |
2-Dehydroecdysone |
Molekularformel |
C27H42O6 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-1,3,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-2,6-dione |
InChI |
InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22,28,30,32-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
YFZGVPBGGOOZPB-SVINYHLRSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC(=O)[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O |
Kanonische SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O |
Synonyme |
2-dehydroecdysone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



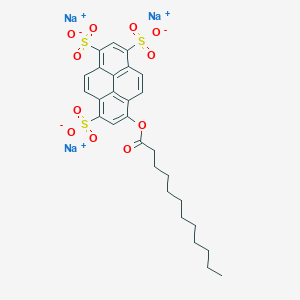
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

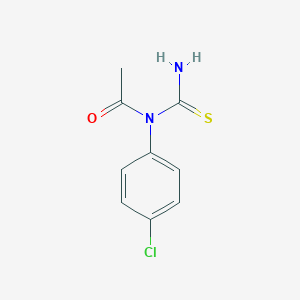
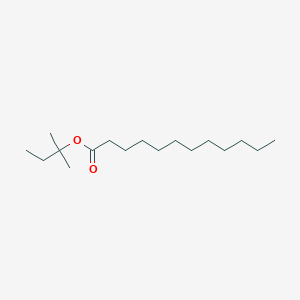
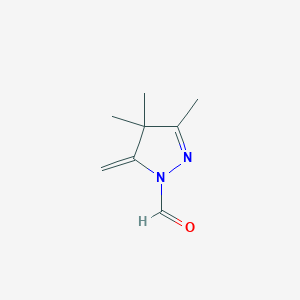
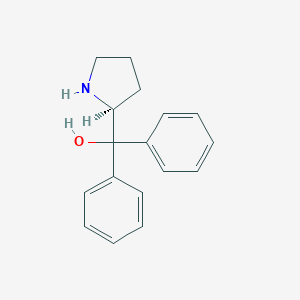
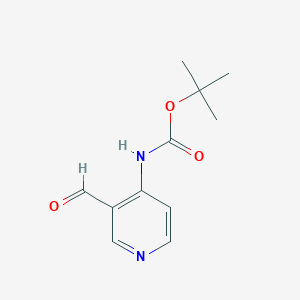
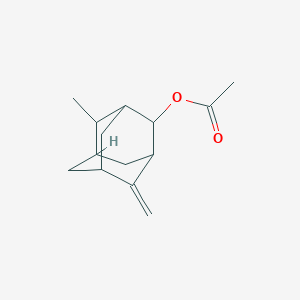
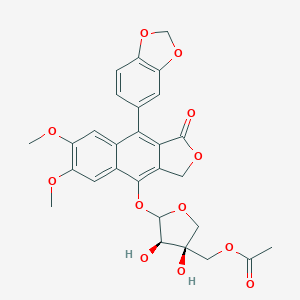
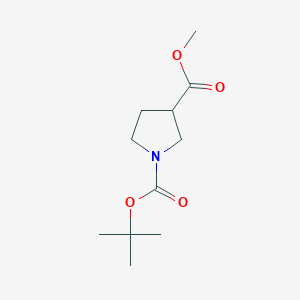
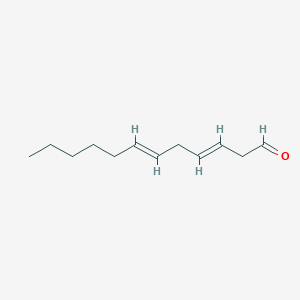
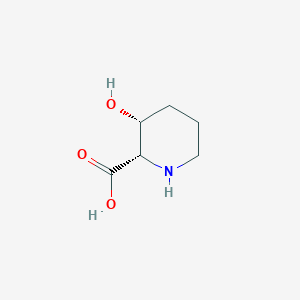
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)